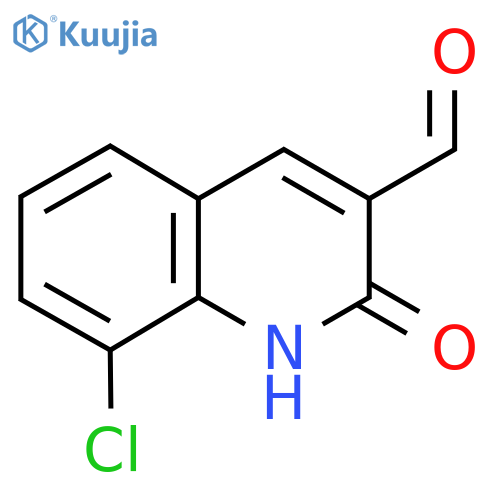Cas no 73568-42-0 (8-Chloro-2-hydroxyquinoline-3-carbaldehyde)

73568-42-0 structure
商品名:8-Chloro-2-hydroxyquinoline-3-carbaldehyde
8-Chloro-2-hydroxyquinoline-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-chloro-2-hydroxyquinoline-3-carbaldehyde
- 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
- CS-0455375
- DTXSID601220598
- 73568-42-0
- 8-Chloro-2-hydroxyquinoline-3-carbaldehyde
-
- インチ: 1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
- InChIKey: QKXNZUDICDPMPF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C=C(C=O)C(NC=21)=O
計算された属性
- せいみつぶんしりょう: 207.0087061g/mol
- どういたいしつりょう: 207.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
8-Chloro-2-hydroxyquinoline-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-10.0g |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 10.0g |
¥19192.0000 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526042-1g |
8-Chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 98% | 1g |
¥4993.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-500.0mg |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 500.0mg |
¥2559.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-1.0g |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 1.0g |
¥3838.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-5.0g |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 5.0g |
¥11515.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-100.0mg |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 100.0mg |
¥962.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-250.0mg |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 250.0mg |
¥1537.0000 | 2024-08-02 |
8-Chloro-2-hydroxyquinoline-3-carbaldehyde 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
73568-42-0 (8-Chloro-2-hydroxyquinoline-3-carbaldehyde) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:73568-42-0)8-Chloro-2-hydroxyquinoline-3-carbaldehyde

清らかである:99%/99%/99%/99%/99%
はかる:1.0g/5.0g/10.0g/500.0mg/250.0mg
価格 ($):481/1443/2405/321/193